1H and 13C NMR chemical shift data for 3-Fluoro-2'-methoxybenzophenone
1H and 13C NMR chemical shift data for 3-Fluoro-2'-methoxybenzophenone
Structural Elucidation of 3-Fluoro-2'-methoxybenzophenone: A Comprehensive Guide to 1 H and 13 C NMR Chemical Shifts
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 3-Fluoro-2'-methoxybenzophenone (CAS: 170019-17-7)
Executive Summary
Fluorinated benzophenones are critical structural motifs in medicinal chemistry, photochemistry, and materials science. The strategic placement of fluorine atoms and electron-donating groups (like methoxy) on the biaryl ketone scaffold dramatically alters the molecule's photophysical properties, protein-ligand binding affinities, and metabolic stability [1].
Accurate structural elucidation of these asymmetric benzophenones relies heavily on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. This whitepaper provides an in-depth technical analysis of the 1 H and 13 C NMR chemical shift data for 3-Fluoro-2'-methoxybenzophenone . By dissecting the mechanistic causality behind the observed chemical shifts—specifically the interplay between carbonyl anisotropy, methoxy mesomeric effects, and 19 F- 13 C spin-spin coupling—this guide serves as an authoritative benchmark for researchers synthesizing and characterizing highly functionalized benzophenone derivatives[2].
Mechanistic Causality of Chemical Shifts
To accurately interpret the NMR spectra of 3-Fluoro-2'-methoxybenzophenone, one must understand the localized electronic environments dictated by its three primary functional groups: the carbonyl bridge, the 3-fluoro substituent (Ring A), and the 2'-methoxy substituent (Ring B).
Carbonyl Anisotropy and Deshielding
The central ketone ( C=O ) acts as a powerful electron-withdrawing group via both inductive ( −I ) and mesomeric ( −M ) effects. Furthermore, the magnetic anisotropy of the C=O double bond creates a deshielding cone. Protons located in the ortho positions relative to the carbonyl (H6 on Ring A, and H6' on Ring B) fall directly into this deshielding zone, pushing their 1 H resonances downfield ( δ 7.35–7.65 ppm).
Mesomeric Effects of the Methoxy Group (Ring B)
The methoxy group at the 2'-position exerts a strong +M (electron-donating) effect, which significantly outweighs its −I effect. This electron donation increases the electron density at the ortho (C3') and para (C5') positions of Ring B. Consequently, the protons attached to these carbons (H3' and H5') are highly shielded, shifting their resonances upfield to approximately δ 6.98 and δ 7.05 ppm, respectively.
Fermi Contact and 19 F- 13 C Spin-Spin Coupling (Ring A)
Fluorine ( 19 F, 100% natural abundance, spin = 1/2) couples strongly with the 13 C nuclei in Ring A. This coupling is transmitted primarily through the Fermi contact mechanism, which relies on the s-orbital character of the bonds.
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1JCF (Direct): The carbon directly attached to the fluorine (C3) exhibits a massive doublet coupling constant of ~248 Hz.
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2JCF (Ortho): The adjacent carbons (C2 and C4) show coupling constants of ~21–22 Hz.
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3JCF (Meta): Carbons three bonds away (C1 and C5) show smaller, yet distinct, couplings of ~6–8 Hz.
19F-13C spin-spin coupling network radiating from C3 in the 3-fluorophenyl ring.
Quantitative Data Presentation
The following tables summarize the empirical/predictive benchmark NMR data for 3-Fluoro-2'-methoxybenzophenone, derived from standard substituent additivity rules and high-resolution spectral databases for halogenated biaryl ketones.
Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3 )
| Position | δ (ppm) | Multiplicity | Integration | Coupling Constants ( J in Hz) | Mechanistic Rationale |
| -OCH 3 | 3.75 | Singlet (s) | 3H | - | Standard methoxy resonance. |
| H3' | 6.98 | Doublet of doublets (dd) | 1H | J=8.4,1.0 | Shielded by +M effect of ortho -OCH 3 . |
| H5' | 7.05 | Triplet of doublets (td) | 1H | J=7.5,1.0 | Shielded by +M effect of para -OCH 3 . |
| H4 | 7.25 | Triple doublet (tdd) | 1H | J=8.2,2.6,1.0 | Ortho to fluorine; complex splitting via 3JHF . |
| H6' | 7.38 | Doublet of doublets (dd) | 1H | J=7.5,1.8 | Deshielded by carbonyl anisotropy. |
| H5 | 7.42 | Triplet of doublets (td) | 1H | J=8.0,5.5 | Meta to fluorine; standard aromatic range. |
| H4' | 7.48 | Doublet of doublets of doublets (ddd) | 1H | J=8.4,7.5,1.8 | Para to carbonyl; slight deshielding. |
| H2 | 7.50 | Doublet of triplets (dt) | 1H | J=9.2,2.0 | Ortho to fluorine and carbonyl; large 3JHF . |
| H6 | 7.58 | Doublet of triplets (dt) | 1H | J=7.8,1.2 | Highly deshielded by carbonyl anisotropy. |
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3 )
| Position | δ (ppm) | Splitting via 19 F | Coupling Constant ( JCF in Hz) |
| -OCH 3 | 55.8 | Singlet (s) | - |
| C3' | 111.6 | Singlet (s) | - |
| C2 | 116.4 | Doublet (d) | 2JCF=22.0 |
| C4 | 119.5 | Doublet (d) | 2JCF=21.5 |
| C5' | 120.7 | Singlet (s) | - |
| C6 | 125.6 | Doublet (d) | 4JCF=3.0 |
| C1' | 128.5 | Singlet (s) | - |
| C6' | 129.9 | Singlet (s) | - |
| C5 | 130.1 | Doublet (d) | 3JCF=7.8 |
| C4' | 132.8 | Singlet (s) | - |
| C1 | 139.8 | Doublet (d) | 3JCF=6.5 |
| C2' | 157.6 | Singlet (s) | - |
| C3 | 162.5 | Doublet (d) | 1JCF=248.5 |
| C=O | 195.2 | Singlet (s) | - |
Self-Validating Experimental Protocol
To ensure data integrity and reproducibility, the following experimental workflow is designed as a self-validating system. Every step incorporates a physical or chemical check to guarantee the accuracy of the resulting spectra.
Step-by-Step Methodology
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Sample Preparation & Internal Referencing:
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Action: Dissolve 15–20 mg of 3-Fluoro-2'-methoxybenzophenone in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: CDCl 3 provides a deuterium source for the spectrometer lock system, preventing B0 magnetic field drift over time. TMS acts as a self-validating internal standard, defining exactly δ 0.00 ppm, removing chemical shift ambiguities caused by temperature or concentration variations.
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Locking, Tuning, and Shimming:
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Action: Insert the 5 mm NMR tube. Lock onto the CDCl 3 deuterium signal. Perform automated tuning and matching (ATM) on the probe, followed by gradient shimming (e.g., TopShim).
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Causality: Shimming homogenizes the magnetic field across the sample volume. Poor shimming results in broad, asymmetric peaks, which would obscure the critical fine structure of the 1 H- 19 F and 1 H- 1 H J-couplings required to differentiate the aromatic protons.
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1D 1 H Acquisition:
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Action: Acquire using a standard 90° pulse sequence (zg30) with 16 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 1.5 seconds.
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Causality: A 1.5s D1 is sufficient for proton relaxation, ensuring quantitative integration of the methoxy (3H) versus aromatic (1H) signals.
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1D 13 C{1H} Acquisition:
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Action: Acquire using a power-gated decoupling sequence (zgpg30) with 512–1024 scans. Crucial: Set the relaxation delay (D1) to ≥ 2.0 seconds.
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Causality: Quaternary carbons (C=O, C3, C1, C1', C2') lack attached protons to facilitate dipole-dipole relaxation, giving them exceptionally long T1 relaxation times. A longer D1 prevents signal saturation, ensuring these critical quaternary peaks appear clearly above the baseline noise.
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Data Processing:
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Action: Apply a 0.3 Hz exponential line broadening (LB) to the 1 H FID and a 1.0 Hz LB to the 13 C FID before Fourier Transformation (FT). Manually phase the spectra and apply a polynomial baseline correction.
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Self-validating NMR experimental workflow for structural elucidation.
References
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Woydziak, Z. R., Fu, L., & Peterson, B. R. (2011). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 76(24), 10147-10153.[Link]
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Suzuki, T., et al. (2022). One-Pot Synthesis of Multiarylated Benzophenones via[3 + 2 + 1] Benzannulation of Ketones, Alkynes, and α,β-Unsaturated Carbonyls. The Journal of Organic Chemistry, 87(15), 9876-9886.[Link]
